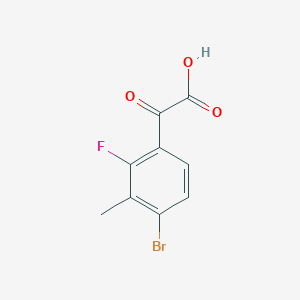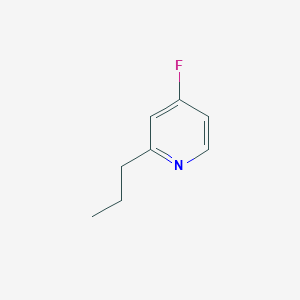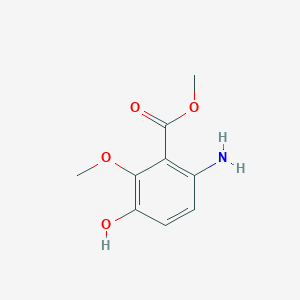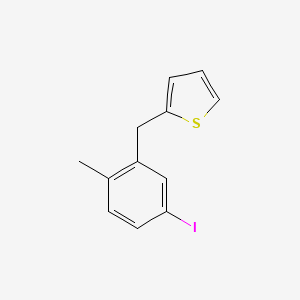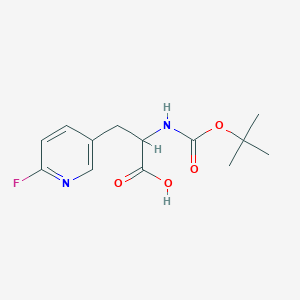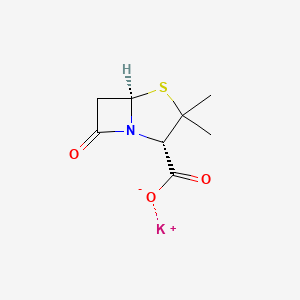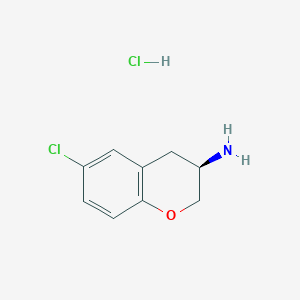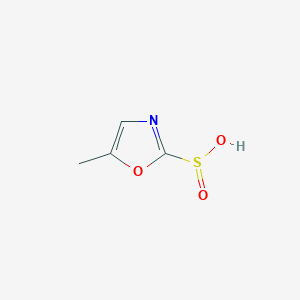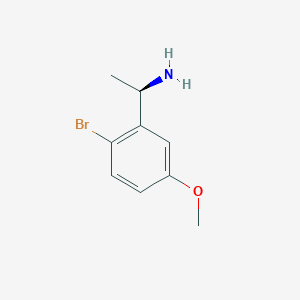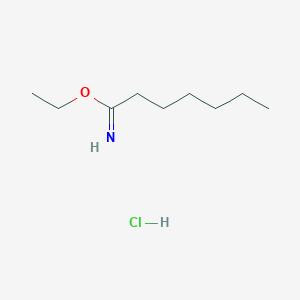
Ethyl heptanimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl heptanimidate hydrochloride is an organic compound with the molecular formula C9H20ClNO. It is a crystalline powder that is soluble in water and other polar solvents. This compound is part of the imidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl heptanimidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction typically requires anhydrous conditions and a strong acid like hydrochloric acid to facilitate the conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the nitrile and alcohol are combined under controlled temperatures and pressures. The reaction mixture is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is subsequently purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl heptanimidate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Converts the imidate to the corresponding ester and amine.
Substitution: Reacts with nucleophiles to form various substituted products.
Addition: Can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a base or acid catalyst.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate temperatures.
Addition: Often involves electrophiles like alkyl halides under anhydrous conditions.
Major Products Formed
Hydrolysis: Produces ethyl heptanoate and ammonia.
Substitution: Yields various substituted imidates depending on the nucleophile used.
Addition: Forms addition products with electrophiles, leading to a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Ethyl heptanimidate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl heptanimidate hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Ethyl heptanimidate hydrochloride can be compared to other imidates such as methyl heptanimidate and propyl heptanimidate. These compounds share similar reactivity but differ in their physical properties and specific applications. This compound is unique due to its specific reactivity profile and solubility characteristics, making it suitable for particular synthetic applications.
List of Similar Compounds
- Methyl heptanimidate
- Propyl heptanimidate
- Butyl heptanimidate
This compound stands out due to its balance of reactivity and stability, making it a valuable compound in various chemical and industrial processes.
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
ethyl heptanimidate;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h10H,3-8H2,1-2H3;1H |
Clave InChI |
JDBNUPVAIZMGCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)
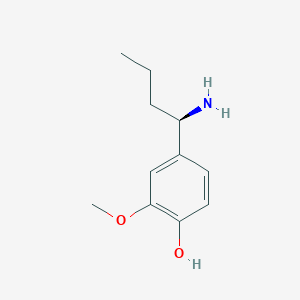
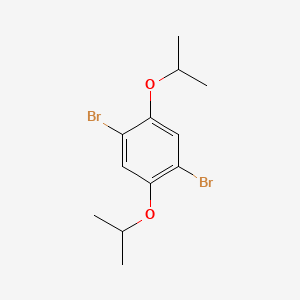
![4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969804.png)
